N-(benzo[d]thiazol-2-yl)-2-(4-(methylsulfonyl)phenyl)-N-(pyridin-2-ylmethyl)acetamide N-(benzo[d]thiazol-2-yl)-2-(4-(methylsulfonyl)phenyl)-N-(pyridin-2-ylmethyl)acetamide
Brand Name: Vulcanchem
CAS No.: 942008-90-4
VCID: VC6857742
InChI: InChI=1S/C22H19N3O3S2/c1-30(27,28)18-11-9-16(10-12-18)14-21(26)25(15-17-6-4-5-13-23-17)22-24-19-7-2-3-8-20(19)29-22/h2-13H,14-15H2,1H3
SMILES: CS(=O)(=O)C1=CC=C(C=C1)CC(=O)N(CC2=CC=CC=N2)C3=NC4=CC=CC=C4S3
Molecular Formula: C22H19N3O3S2
Molecular Weight: 437.53

N-(benzo[d]thiazol-2-yl)-2-(4-(methylsulfonyl)phenyl)-N-(pyridin-2-ylmethyl)acetamide

CAS No.: 942008-90-4

Cat. No.: VC6857742

Molecular Formula: C22H19N3O3S2

Molecular Weight: 437.53

* For research use only. Not for human or veterinary use.

N-(benzo[d]thiazol-2-yl)-2-(4-(methylsulfonyl)phenyl)-N-(pyridin-2-ylmethyl)acetamide - 942008-90-4

Specification

CAS No. 942008-90-4
Molecular Formula C22H19N3O3S2
Molecular Weight 437.53
IUPAC Name N-(1,3-benzothiazol-2-yl)-2-(4-methylsulfonylphenyl)-N-(pyridin-2-ylmethyl)acetamide
Standard InChI InChI=1S/C22H19N3O3S2/c1-30(27,28)18-11-9-16(10-12-18)14-21(26)25(15-17-6-4-5-13-23-17)22-24-19-7-2-3-8-20(19)29-22/h2-13H,14-15H2,1H3
Standard InChI Key RVIPWAQTZLQNTH-UHFFFAOYSA-N
SMILES CS(=O)(=O)C1=CC=C(C=C1)CC(=O)N(CC2=CC=CC=N2)C3=NC4=CC=CC=C4S3

Introduction

Chemical Structure and Molecular Composition

Molecular Architecture

The compound’s structure integrates three pharmacologically significant moieties:

  • Benzo[d]thiazole core: A bicyclic system with a sulfur and nitrogen atom, known for enhancing binding affinity to biological targets .

  • Pyridinylmethyl group: Introduces hydrogen-bonding capabilities and modulates solubility .

  • 4-Methylsulfonylphenyl acetamide: Provides electron-withdrawing characteristics and potential enzyme inhibitory activity .

Table 1: Fundamental Molecular Properties

PropertyValueSource
CAS Registry Number941884-21-5
Molecular FormulaC₂₄H₂₃N₃O₃S₂
Molecular Weight465.59 g/mol
IUPAC NameN-(5,6-dimethyl-1,3-benzothiazol-2-yl)-2-(4-methylsulfonylphenyl)-N-(pyridin-2-ylmethyl)acetamide
Topological Polar Surface Area113 Ų

X-ray crystallography data (CCDC 2302341) confirms a monoclinic crystal system (space group P2₁/n) with unit cell parameters a = 8.3507(3) Å, b = 12.3768(4) Å, c = 10.2340(4) Å, and β = 96.857(4)° . The dihedral angle between the benzo[d]thiazole and pyridine rings measures 67.3°, suggesting moderate conformational flexibility .

Spectroscopic Characterization

  • ¹H NMR (400 MHz, CDCl₃): Key signals include δ 7.82 (s, 1H, ArH), 7.70–7.65 (m, 3H), 3.74 (s, 2H, NH₂) .

  • ¹³C NMR (100 MHz, CDCl₃): Peaks at δ 147.1 (C=S), 129.2 (ArC-SO₂), 114.3 (pyridine C-H) .

  • HRMS: Calculated for C₂₄H₂₃N₃O₃S₂ [M+H]⁺: 466.1264; observed: 466.1268.

Synthesis and Manufacturing

Synthetic Pathways

The synthesis involves a four-step sequence:

  • Suzuki–Miyaura Coupling: 2-Bromo-5,6-dimethylbenzo[d]thiazole reacts with 4-(methylsulfonyl)phenylboronic acid to form the biaryl intermediate (Yield: 68%) .

  • N-Alkylation: Treatment with 2-(bromomethyl)pyridine in DMF/K₂CO₃ introduces the pyridinylmethyl group (Yield: 52%) .

  • Acetylation: Reaction with acetyl chloride in THF completes the acetamide backbone (Yield: 74%).

  • Purification: Flash chromatography (petroleum ether/EtOAc 3:1) achieves >95% purity .

Table 2: Optimized Reaction Conditions

StepReagentsTemperatureTimeSolvent
1Pd(dppf)Cl₂, K₂CO₃70°C12 hDMF/H₂O
22-(Bromomethyl)pyridineRT24 hDMF
3Acetyl chloride, Et₃N0°C→RT6 hTHF

Optimization Strategies

  • Catalyst Screening: Pd(dppf)Cl₂ outperformed Pd(PPh₃)₄ in cross-coupling efficiency (68% vs. 42% yield) .

  • Solvent Effects: DMF provided superior N-alkylation kinetics compared to DMSO or acetonitrile .

  • Temperature Control: Gradual warming (-10°C → RT) during acetylation minimized side-product formation.

Pharmacological Profile

Mechanism of Action Hypotheses

While direct target validation remains pending, structural analogs demonstrate:

  • Kinase Inhibition: Benzo[d]thiazole derivatives inhibit p38 MAPK (IC₅₀ = 0.09–1.2 μM) .

  • Antiviral Activity: Analogous compounds show MERS-CoV pseudovirus inhibition (EC₅₀ = 0.21 μM) .

  • CYP450 Interactions: The methylsulfonyl group may enhance metabolic stability by reducing CYP3A4 affinity .

Bioavailability Considerations

  • LogP: Predicted value of 3.1 suggests moderate membrane permeability.

  • Solubility: Limited aqueous solubility (estimated <0.1 mg/mL) necessitates formulation enhancements .

  • Metabolic Sites: Predominant oxidation at the pyridine methylene group (in silico) .

Research Developments

Structure-Activity Relationships

  • Benzo[d]thiazole Substitution: 5,6-Dimethyl groups enhance potency 3-fold compared to unsubstituted analogs .

  • Pyridine Positioning: 2-Pyridinylmethyl confers superior target engagement versus 3- or 4-isomers .

  • Sulfone Optimization: Replacement of methylsulfonyl with sulfonamide decreases activity by 10× .

Table 3: Comparative Biological Activity of Analogues

CompoundTargetIC₅₀/EC₅₀ (μM)Source
VC6757246p38 MAPK0.45
4f (MERS-CoV)Spike protein0.09
SM-7420CYP3A41.2

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator